3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C15H25NO3S and a molecular weight of 299.43 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and an isopropyl group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Chemical Reactions Analysis
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction, metabolism, and other biological processes .
Comparison with Similar Compounds
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-tert-butylbenzenesulfonamide: Lacks the ethoxy and isopropyl groups, resulting in different chemical and biological properties.
N-isopropylbenzenesulfonamide: Lacks the tert-butyl and ethoxy groups, leading to variations in reactivity and applications.
4-ethoxybenzenesulfonamide:
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-tert-butyl-4-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-14-9-8-12(10-13(14)15(4,5)6)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPFNGLXWZGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.